molecular formula C8H16BrNO B14905516 2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol

2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol

Cat. No.: B14905516
M. Wt: 222.12 g/mol
InChI Key: NJOBHEYNLYOIJY-UHFFFAOYSA-N
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Description

2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol is an organic compound that features a bromine atom attached to an allyl group, which is further connected to a methylamino group and a 2-methylpropan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol typically involves the reaction of 2-bromoallyl bromide with methylamine, followed by the addition of 2-methylpropan-1-ol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((2-Bromoallyl)(methyl)amino)-2-methylpropan-1-ol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the amino and hydroxyl groups can engage in hydrogen bonding and nucleophilic interactions. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H16BrNO

Molecular Weight

222.12 g/mol

IUPAC Name

2-[2-bromoprop-2-enyl(methyl)amino]-2-methylpropan-1-ol

InChI

InChI=1S/C8H16BrNO/c1-7(9)5-10(4)8(2,3)6-11/h11H,1,5-6H2,2-4H3

InChI Key

NJOBHEYNLYOIJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N(C)CC(=C)Br

Origin of Product

United States

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